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Introduction

Human cathelicidin LL-37 is a 37-residue, cationic antimicrobial peptide that plays a crucial role

in the innate immune system.[1][2] It exhibits a broad spectrum of antimicrobial activity against

bacteria, viruses, and fungi, and also possesses immunomodulatory functions.[2][3] The

therapeutic potential of LL-37 has garnered significant interest, necessitating robust and

efficient protocols for its recombinant production. This document provides detailed application

notes and protocols for the expression and purification of recombinant human LL-37, primarily

focusing on prokaryotic expression systems like Escherichia coli.

Overview of the Expression and Purification Strategy

The production of recombinant LL-37 in E. coli typically involves the expression of the peptide

as a fusion protein. This strategy is employed to:
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Prevent Toxicity: Direct expression of LL-37 can be toxic to the E. coli host.[4]

Enhance Expression and Solubility: Fusion partners such as Glutathione S-transferase

(GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO) can significantly improve

the yield and solubility of the recombinant protein.[1][5][6]

Facilitate Purification: The fusion tag provides a handle for affinity purification.

The general workflow involves cloning the LL-37 coding sequence into an appropriate

expression vector, transforming the vector into a suitable E. coli strain, inducing protein

expression, purifying the fusion protein, cleaving the fusion tag, and finally purifying the

released LL-37 peptide.

Experimental Protocols
Protocol 1: Expression of GST-LL-37 Fusion Protein in
E. coli
This protocol is based on the expression of LL-37 as a Glutathione S-transferase (GST) fusion

protein.[1][7]

1. Gene Cloning and Vector Construction:

Synthesize the DNA sequence encoding human LL-37.
Clone the LL-37 gene into a pGEX series vector (e.g., pGEX-4T-3) downstream of the GST
tag. This vector typically includes a protease cleavage site (e.g., for Factor Xa or Thrombin)
between the GST tag and the LL-37 sequence.[1]
Verify the construct by DNA sequencing.

2. Transformation:

Transform the pGEX-LL-37 plasmid into a suitable E. coli expression strain, such as BL21
(DE3).[1]
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g.,
ampicillin) and incubate overnight at 37°C.

3. Protein Expression:
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Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and
grow overnight at 37°C with shaking.
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the
optical density at 600 nm (OD600) reaches 0.6-0.8.
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1.0 mM.
Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature
(e.g., 16-25°C) to improve protein solubility.

4. Cell Harvesting and Lysis:

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).
Lyse the cells by sonication on ice.
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the soluble fraction
(supernatant) from the insoluble fraction (pellet).

Protocol 2: Purification of GST-LL-37 and Cleavage of
the Fusion Tag
1. Affinity Chromatography:

Load the soluble fraction from the cell lysate onto a GSTrap FF affinity column (or
equivalent) pre-equilibrated with PBS.[7]
Wash the column with several column volumes of PBS to remove unbound proteins.
Elute the GST-LL-37 fusion protein with an elution buffer containing reduced glutathione
(e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

2. Enzymatic Cleavage:

Dialyze the eluted fusion protein against a cleavage buffer compatible with the specific
protease (e.g., Factor Xa).
Add Factor Xa to the dialyzed protein solution (e.g., 1 unit of protease per 100 µg of fusion
protein) and incubate at room temperature for 2-16 hours.[1]

Protocol 3: Purification of Recombinant LL-37
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
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After cleavage, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of
0.1%.
Centrifuge to remove any precipitate.
Load the sample onto a C18 RP-HPLC column.[1][8]
Elute the LL-37 peptide using a linear gradient of acetonitrile in 0.1% TFA.[9]
Monitor the elution profile at 220 nm and 280 nm.
Collect the fractions containing the purified LL-37 peptide.

2. Protein Verification:

Confirm the purity and identity of the final product using SDS-PAGE, Western blotting with an
anti-LL-37 antibody, and mass spectrometry (e.g., MALDI-TOF).[1]

Quantitative Data Summary
The following table summarizes quantitative data from various studies on recombinant LL-37

expression and purification.
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Expression
System

Fusion Tag
Purification
Method(s)

Yield of
Fusion
Protein
(mg/L)

Final Yield
of LL-37
(mg/L)

Reference

E. coli

BL21(DE3)
GST

Affinity

Chromatogra

phy, RP-

HPLC

8 0.3 [1]

E. coli Trx Not specified Up to 1000 40 [10]

E. coli Trx-SUMO Not specified Not specified Not specified [6]

Pichia

pastoris
6xHis

Ni-NTA

Affinity

Chromatogra

phy, RP-

HPLC

Not specified 5 [8]

E. coli SmbP

Immobilized

Metal Affinity

Chromatogra

phy

3.6

Not specified

(fusion

protein

activity

tested)

[11]

E. coli GST

Affinity

Chromatogra

phy

10 Not specified [7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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